molecular formula C10H15NO2 B1309389 2-(3-Methoxy-benzylamino)-ethanol CAS No. 33905-43-0

2-(3-Methoxy-benzylamino)-ethanol

Cat. No.: B1309389
CAS No.: 33905-43-0
M. Wt: 181.23 g/mol
InChI Key: BQOZTZUPCCMROE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3-Methoxy-benzylamino)-ethanol involves several steps. One common method includes the reduction of [3-methoxyphenyl)methylamino]acetic acid ethyl ester using sodium borohydride (NaBH4) and lithium bromide (LiBr) in tetrahydrofuran (THF) as a solvent. The reaction is carried out at 80°C for 5 hours and then at room temperature for 16 hours. The product is then extracted and purified.

Chemical Reactions Analysis

2-(3-Methoxy-benzylamino)-ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-benzylamino)-ethanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(3-Methoxy-benzylamino)-ethanol can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

33905-43-0

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C10H15NO2/c1-13-10-4-2-3-9(7-10)8-11-5-6-12/h2-4,7,11-12H,5-6,8H2,1H3

InChI Key

BQOZTZUPCCMROE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNCCO

Canonical SMILES

COC1=CC=CC(=C1)CNCCO

sequence

G

Origin of Product

United States

Synthesis routes and methods

Procedure details

Next, NaBH4 (3.8 g, 100 mmol) and LiBr (8.7 g, 100 mmol) were added to THF (100 ml), and the mixture was stirred at 80° C. for 1 hour. To this mixture, [(3-methoxyphenyl)methylamino]acetic acid ethyl ester (7.4 g, 33.1 mmol) dissolved in THF (20 ml) was added dropwise at room temperature. The mixture was stirred at 80° C. for 5 hours and further at room temperature for 16 hours. After the reaction solvent was evaporated to about half, KH2PO4 (1 M, 200 ml) was slowly added dropwise thereto. The organic layer was extracted with dichloromethane (50 ml) times and dried over Na2SO4 to give crude 2-[(3-methoxyphenyl)methylamino]ethanol (yield: 8.1 g).
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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